
2-(Octanoyloxy)propane-1,3-diyl diheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is an organic compound with the molecular formula C25H46O6. It is a type of ester formed from octanoic acid and heptanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate typically involves esterification reactions. One common method is the reaction of glycerol with octanoic acid and heptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octanoyloxy)propane-1,3-diyl diheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid, heptanoic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Octanoic acid, heptanoic acid, and glycerol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
2-(Octanoyloxy)propane-1,3-diyl diheptanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of biodegradable lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and heptanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Heptanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Contains decanoic acid instead of octanoic acid.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Contains two decanoic acid groups.
Uniqueness
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is unique due to its specific combination of octanoic acid and heptanoic acid, which imparts distinct physicochemical properties. This combination allows for tailored applications in various fields, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C25H46O6 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
1,3-di(heptanoyloxy)propan-2-yl octanoate |
InChI |
InChI=1S/C25H46O6/c1-4-7-10-13-16-19-25(28)31-22(20-29-23(26)17-14-11-8-5-2)21-30-24(27)18-15-12-9-6-3/h22H,4-21H2,1-3H3 |
Clave InChI |
BXMJSHNWVSGWLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


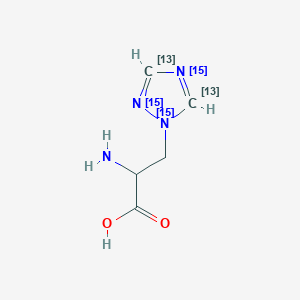
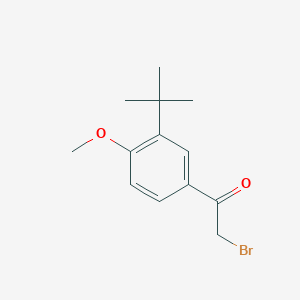
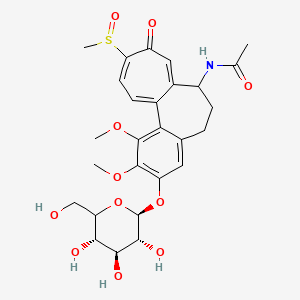
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
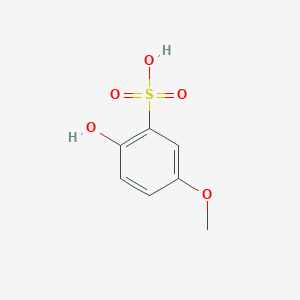
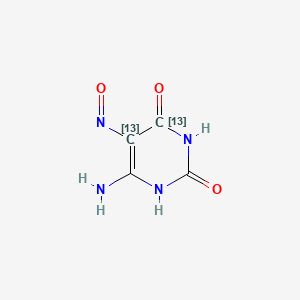
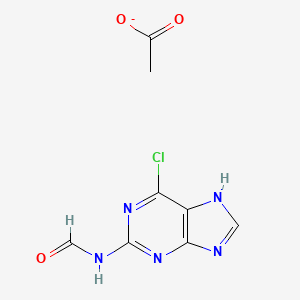
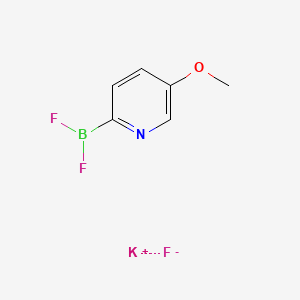
![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
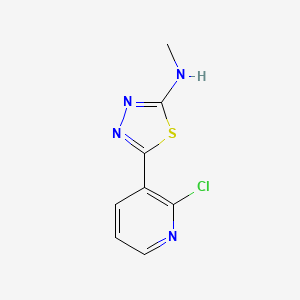
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)

